
Tau Peptide (1-16) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tau Peptide (1-16) (human) is a fragment of the tau protein, which is a microtubule-associated protein predominantly found in neurons. The tau protein plays a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons. Tau Peptide (1-16) represents the first 16 amino acids of the tau protein and is often used in research to study the properties and functions of tau, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease and other tauopathies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (1-16) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the chemical synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Tau Peptide (1-16) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield. The scalability of SPPS makes it suitable for producing large quantities of peptides for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tau Peptide (1-16) can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original methionine residues.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with modified amino acids.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine residues.
Substitution: Peptides with altered amino acid sequences
Wissenschaftliche Forschungsanwendungen
Tau Peptide (1-16) is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactivity of tau peptides.
Biology: Investigating the role of tau in microtubule stabilization and its interactions with other proteins.
Medicine: Understanding the mechanisms underlying tauopathies and developing potential therapeutic interventions.
Industry: Developing diagnostic tools and assays for detecting tau-related biomarkers in neurodegenerative diseases
Wirkmechanismus
Tau Peptide (1-16) exerts its effects by interacting with microtubules and other cellular components. The peptide binds to the microtubule surface, promoting microtubule assembly and stability. In pathological conditions, abnormal phosphorylation of tau can lead to the formation of neurofibrillary tangles, which disrupt normal cellular functions and contribute to neurodegeneration. The molecular targets and pathways involved include microtubule-associated proteins, kinases, and phosphatases that regulate tau phosphorylation and aggregation .
Vergleich Mit ähnlichen Verbindungen
Tau Peptide (17-42): Another fragment of the tau protein used to study different regions of tau.
Full-length Tau Protein: Used to investigate the complete structure and function of tau.
Phosphorylated Tau Peptides: Modified tau peptides that mimic the phosphorylated state of tau in neurodegenerative diseases.
Uniqueness: Tau Peptide (1-16) is unique in its ability to specifically target the N-terminal region of the tau protein, providing insights into the initial interactions of tau with microtubules and other cellular components. This specificity makes it a valuable tool for studying the early stages of tau-related pathologies .
Eigenschaften
Molekularformel |
C77H120N20O28S3 |
|---|---|
Molekulargewicht |
1870.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H120N20O28S3/c1-38(2)61(75(124)92-49(29-34-128-7)70(119)88-46(19-24-56(101)102)69(118)95-52(36-59(107)108)73(122)90-48(28-33-127-6)65(114)85-39(3)62(111)83-37-60(109)110)96-71(120)47(20-25-57(103)104)89-72(121)51(35-41-13-9-8-10-14-41)94-68(117)45(18-23-55(99)100)87-67(116)44(17-22-54(79)98)86-66(115)43(15-11-30-82-77(80)81)91-74(123)53-16-12-31-97(53)76(125)50(21-26-58(105)106)93-63(112)40(4)84-64(113)42(78)27-32-126-5/h8-10,13-14,38-40,42-53,61H,11-12,15-37,78H2,1-7H3,(H2,79,98)(H,83,111)(H,84,113)(H,85,114)(H,86,115)(H,87,116)(H,88,119)(H,89,121)(H,90,122)(H,91,123)(H,92,124)(H,93,112)(H,94,117)(H,95,118)(H,96,120)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H4,80,81,82)/t39-,40+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-/m0/s1 |
InChI-Schlüssel |
HOMSIZRMKYVMQW-DCRWUTRYSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@@H](CCSC)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
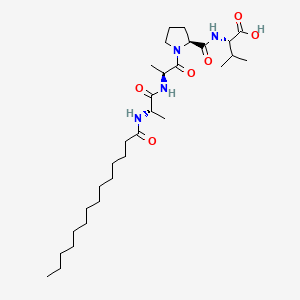
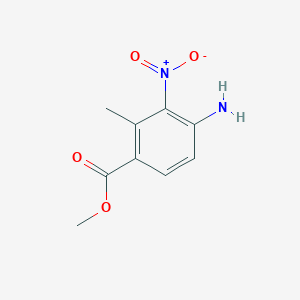
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
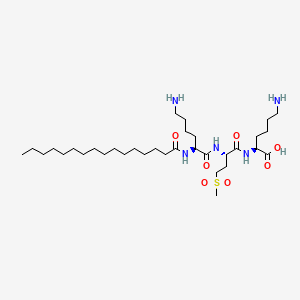
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
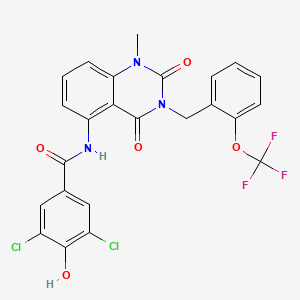

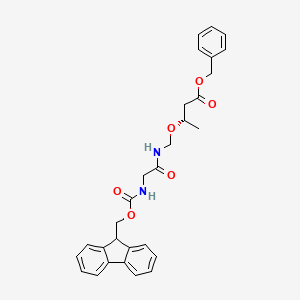

![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
